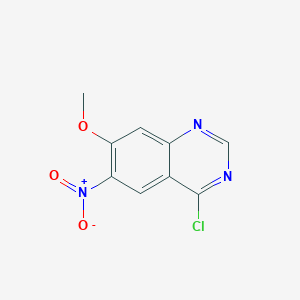

4-Chloro-7-methoxy-6-nitroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFJWOAETHEGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440792 | |

| Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-69-0 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemistry and Application of 4-Chloro-7-methoxy-6-nitroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Among the vast array of quinazoline derivatives, 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No. 55496-69-0) has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic placement of chloro, methoxy, and nitro groups offers a versatile platform for a variety of chemical transformations, making it a valuable building block in the development of potent kinase inhibitors. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this important molecule, offering insights for researchers in drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Reference |

| CAS Number | 55496-69-0 | [1] |

| Molecular Formula | C₉H₆ClN₃O₃ | [1] |

| Molecular Weight | 239.62 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Note: Some physical properties like boiling point and density are primarily available as predicted values in publicly accessible databases.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route starts from 7-methoxy-6-nitroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chlorination methods for quinazolinone cores.

Materials:

-

7-methoxy-6-nitroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (approximately 4-5 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure (in vacuo).

-

The residue is then carefully dissolved in dichloromethane (CH₂Cl₂).

-

The organic solution is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is obtained as an off-white solid. Further purification can be achieved by recrystallization if necessary.

Yield: 83%

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹H NMR (DMSO-d₆): δ 4.05 (s, 3H), 7.44 (s, 1H), 8.27 (s, 1H), 8.53 (s, 1H).

-

LCMS (ESI): m/z 240 [M + H]⁺.

Reactivity and Key Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing quinazoline ring system and the adjacent chloro group. This makes the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its application in the synthesis of a class of anti-cancer drugs known as tyrosine kinase inhibitors (TKIs).

Role as a Precursor to Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers. This compound serves as a key intermediate in the synthesis of several TKIs, including those targeting the Epidermal Growth Factor Receptor (EGFR).

A prominent example is its use in the synthesis of intermediates for drugs like Erlotinib and Afatinib .[3][4] The general synthetic strategy involves the nucleophilic substitution of the C4-chloro group with a substituted aniline, followed by the reduction of the nitro group to an amine, which can then be further functionalized.

Caption: General synthetic scheme for TKIs using the title compound.

Detailed Synthetic Step: Formation of an Erlotinib/Afatinib Precursor

Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine hydrochloride

Procedure:

-

A mixture of this compound (1 equivalent) and 3-chloro-4-fluoroaniline (1.07 equivalents) in isopropanol is stirred at reflux for 3 hours.

-

The mixture is then cooled to room temperature, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with methanol and ether, and then dried to yield the hydrochloride salt of the product as an off-white solid.

This intermediate is then carried forward through reduction of the nitro group and subsequent functionalization to yield the final active pharmaceutical ingredient.[4]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, information can be extrapolated from related quinazoline derivatives.

General Precautions:

-

Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

First Aid Measures:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.[5]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution, makes it an essential building block for the synthesis of complex, biologically active molecules. Its primary role as a precursor to potent tyrosine kinase inhibitors underscores its importance in the ongoing development of targeted cancer therapies. For researchers and scientists in drug discovery, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

- 1. This compound | C9H6ClN3O3 | CID 10490187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 4-Chloro-7-methoxy-6-nitroquinazoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No: 55496-69-0). This key chemical intermediate is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its known physical and chemical characteristics, provides an in-depth experimental protocol for its synthesis, and explores its pivotal role as a building block for potent kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, characterization, and utilization of this important quinazoline derivative.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic nature provides an excellent framework for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. Numerous quinazoline derivatives have been successfully developed as therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Within this class of compounds, this compound has emerged as a crucial intermediate, particularly in the synthesis of ATP-competitive kinase inhibitors. The electron-withdrawing nature of the nitro group and the strategic placement of the methoxy and chloro substituents create a molecule primed for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. Its most notable application is as a key precursor in the synthesis of several epidermal growth factor receptor (EGFR) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1] This guide will provide a detailed examination of this valuable synthetic building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety in the laboratory. While some experimental data for this compound is limited in publicly accessible literature, a combination of predicted data and information from closely related analogues allows for a comprehensive profile to be established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 55496-69-0 | Home Sunshine Pharma[2] |

| Molecular Formula | C₉H₆ClN₃O₃ | PubChem[3] |

| Molecular Weight | 239.62 g/mol | CymitQuimica[4] |

| Appearance | Off-white to solid | Home Sunshine Pharma[2], S1 Supporting Information |

| Melting Point | >280 °C (for precursor 7-Chloro-6-nitro-4-hydroxyquinazoline) | Muby Chemicals[5] |

| Boiling Point | 424.6 ± 40.0 °C (Predicted) | Home Sunshine Pharma[2] |

| Density | 1.518 ± 0.06 g/cm³ (Predicted) | Home Sunshine Pharma[2] |

| pKa | 0.53 ± 0.70 (Predicted) | Home Sunshine Pharma[2] |

| Flash Point | 210.6 ± 27.3 °C (Predicted) | Home Sunshine Pharma[2] |

| Solubility | Information not readily available. Expected to be soluble in chlorinated solvents like dichloromethane and chloroform, and polar aprotic solvents like DMF and DMSO. | |

| Storage | Inert atmosphere, 2-8°C | Home Sunshine Pharma[2] |

Spectral Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected and reported spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

¹H NMR (DMSO-d₆):

-

δ 8.53 (s, 1H) : This singlet corresponds to the proton at the C5 position of the quinazoline ring.

-

δ 8.27 (s, 1H) : This singlet is assigned to the proton at the C8 position.

-

δ 7.44 (s, 1H) : This singlet corresponds to the proton at the C2 position.

-

δ 4.05 (s, 3H) : This singlet is attributed to the protons of the methoxy group at the C7 position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to its molecular formula, C₉H₆ClN₃O₃.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~1527 and 1323 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).[6]

-

~1610-1645 cm⁻¹ : C=N stretching vibrations within the quinazoline ring system.[6]

-

~3089 cm⁻¹ : C-H stretching of the aromatic protons.[6]

-

C-O and C-Cl stretching : These would also be present in the fingerprint region.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding 4-hydroxy precursor, 7-methoxy-6-nitroquinazolin-4(3H)-one. The hydroxyl group at the 4-position is converted to a chloro group, a good leaving group, rendering the molecule susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure for the chlorination of the corresponding 4-hydroxyquinazoline.

Materials:

-

7-methoxy-6-nitroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 4-5 volumes) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure (in vacuo).

-

The residue is then dissolved in dichloromethane (DCM).

-

The organic solution is carefully washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to afford an off-white solid.

Causality Behind Experimental Choices:

-

Excess POCl₃: Using an excess of the chlorinating agent ensures the complete conversion of the starting material.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

-

Aqueous NaHCO₃ Wash: This step is crucial to remove any residual POCl₃ and hydrochloric acid generated during the reaction, which could interfere with subsequent steps or degrade the product.

-

Anhydrous Conditions: While not explicitly stated in all protocols, it is good practice to perform this reaction under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride and the chlorinated product.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the chloro substituent at the 4-position, which is activated towards nucleophilic aromatic substitution. This high reactivity makes it an excellent electrophile for the introduction of various nucleophiles, most commonly amines.

The compound should be stored in an inert atmosphere at a cool temperature (2-8°C) to minimize degradation.[2] It is likely sensitive to moisture and strong bases, which could lead to hydrolysis of the chloro group back to the hydroxyl functionality.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a pivotal intermediate in the synthesis of targeted anticancer agents, particularly EGFR tyrosine kinase inhibitors.

A prominent example is its use in the synthesis of Afatinib, a potent and irreversible dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[7] In the synthesis of such molecules, the chloro group of this compound is displaced by a substituted aniline. The nitro group is then typically reduced to an amine, which can be further functionalized.

Safety and Handling

-

Hazards: Based on related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][5]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro position to nucleophilic substitution, makes it an ideal starting material for the synthesis of a wide range of quinazoline-based compounds. Its established role in the synthesis of clinically important EGFR inhibitors underscores its significance in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and an exploration of its applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS 55496-69-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C9H6ClN3O3 | CID 10490187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 5. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-7-methoxy-6-nitroquinazoline: A Cornerstone Intermediate in Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, properties, synthesis, and application of 4-Chloro-7-methoxy-6-nitroquinazoline. As a pivotal intermediate, its strategic importance in the synthesis of targeted therapeutics, particularly in oncology, cannot be overstated. This document provides not only the fundamental data but also the causal insights behind its synthetic utility and chemical reactivity.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted quinazoline derivative featuring a chlorine atom at the 4-position, a methoxy group at the 7-position, and a nitro group at the 6-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in synthetic chemistry.

The molecular structure of this compound is presented below. The quinazoline core is a bicyclic aromatic heterocycle containing two nitrogen atoms. The electron-withdrawing nature of the nitro group and the pyrimidine ring, combined with the chloro leaving group at the 4-position, makes this site highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of its utility.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference. These values are critical for designing reaction conditions, purification strategies, and for computational modeling studies.

| Property | Value | Reference(s) |

| CAS Number | 55496-69-0 | [1][] |

| Molecular Formula | C₉H₆ClN₃O₃ | [1][][3] |

| Molecular Weight | 239.61 g/mol | [1][][3] |

| IUPAC Name | This compound | [] |

| Appearance | Solid | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Predicted Density | 1.518 g/cm³ | [1] |

| Predicted Boiling Point | 424.6°C | [1] |

| Predicted pKa | 0.53 | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While multiple routes exist for related quinazoline structures, a common and logical pathway involves the construction of the quinazolinone core, followed by nitration and chlorination. This sequence is deliberate; performing the chlorination as a final step provides the reactive handle needed for subsequent derivatization.

A plausible synthetic pathway is outlined below, starting from a substituted anthranilic acid derivative.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via Chlorination

This protocol details the final chlorination step, which is critical for activating the molecule for its role as a synthetic intermediate.

Objective: To convert 7-Methoxy-6-nitroquinazolin-4(3H)-one to this compound.

Materials:

-

7-Methoxy-6-nitroquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another suitable high-boiling inert solvent

-

Ice water

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Methoxy-6-nitroquinazolin-4(3H)-one in an excess of thionyl chloride or a mixture of POCl₃ in toluene.

-

Catalysis: Add a catalytic amount of DMF. The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species in this transformation. This is a crucial mechanistic point that enhances the reaction rate.

-

Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and reagent) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material indicates completion.

-

Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring. This step quenches the excess chlorinating agent and precipitates the product. Caution: This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent like DCM or EtOAc.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Trustworthiness Note: The self-validating aspect of this protocol lies in the monitoring step (TLC/HPLC) and the final characterization of the product (NMR, MS) to confirm its identity and purity, ensuring the transformation was successful.

Chemical Reactivity and Strategic Applications in Drug Discovery

The primary value of this compound lies in its role as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom at the C4 position is an excellent leaving group, and the position is activated by the electron-withdrawing effects of both the adjacent ring nitrogen (N3) and the nitro group on the fused benzene ring.

This high reactivity allows for the straightforward introduction of various nucleophiles, most commonly substituted anilines, to build the core structures of many kinase inhibitors.

Caption: Key reaction pathway utilizing this compound.

This compound serves as a critical building block for complex molecules. For instance, it is a precursor for compounds structurally related to potent tyrosine kinase inhibitors (TKIs). Many approved TKI drugs, such as Gefitinib and Afatinib, feature the 4-anilinoquinazoline scaffold[4][5]. The synthesis of these molecules often involves a key step where a 4-chloroquinazoline intermediate is coupled with a specific aniline derivative[6][7].

The nitro group at the C6 position is also of strategic importance. While it activates the ring for the initial SₙAr reaction, it can subsequently be reduced to an amino group. This newly formed amine provides another functional handle for further chemical modification, allowing for the construction of even more complex and targeted therapeutic agents.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate care in a laboratory setting. While a specific, detailed safety data sheet (SDS) was not found in the initial search, data for structurally similar compounds like 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-7-fluoro-6-nitroquinazoline indicate potential hazards[8][9].

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation[8][9][10].

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles[11][12]. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation[1]. Recommended storage temperature is between 2-8°C[1].

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined reactivity, governed by the strategic placement of its functional groups, provides a reliable and efficient entry point to the 4-anilinoquinazoline scaffold, which is central to a multitude of targeted therapies. Understanding the causality behind its synthesis and reactivity allows researchers to leverage this intermediate to its fullest potential in the design and development of next-generation pharmaceuticals.

References

- 1. This compound CAS 55496-69-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C9H6ClN3O3 | CID 10490187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Spectral Data Analysis of 4-Chloro-7-methoxy-6-nitroquinazoline: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-7-methoxy-6-nitroquinazoline is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of various biologically active molecules. Its rigid quinazoline scaffold, adorned with strategically placed functional groups—a chloro atom, a methoxy group, and a nitro group—imparts a unique electronic and steric profile, making it a versatile building block.

This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a senior application scientist, the narrative that follows is designed to not only present the data but also to illuminate the underlying principles and experimental considerations that lead to a confident structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to interpret the spectral characteristics of this important molecule.

Molecular Structure

The structural framework of this compound is foundational to understanding its spectral properties. The numbering of the quinazoline ring system is crucial for the correct assignment of NMR signals.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each of the non-equivalent protons in the molecule. The spectrum was reported in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.53 | Singlet | 1H | H-2 |

| 8.27 | Singlet | 1H | H-5 |

| 7.44 | Singlet | 1H | H-8 |

| 4.05 | Singlet | 3H | -OCH₃ |

Interpretation and Causality:

-

H-2 (8.53 ppm): The proton at the 2-position of the quinazoline ring is significantly deshielded due to the inductive effect of the two adjacent nitrogen atoms. Its appearance as a singlet indicates no adjacent protons to couple with.

-

H-5 (8.27 ppm): This aromatic proton is deshielded by the electron-withdrawing nitro group at the adjacent 6-position. The singlet multiplicity is due to the absence of neighboring protons.

-

H-8 (7.44 ppm): This proton is shielded relative to H-5, as it is further away from the strongly electron-withdrawing nitro group. It appears as a singlet as there are no adjacent protons for coupling.

-

-OCH₃ (4.05 ppm): The three protons of the methoxy group are equivalent and thus appear as a single sharp singlet. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR (Carbon NMR) Analysis

While a specific experimental ¹³C NMR spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted with a high degree of confidence based on the known effects of the substituents on the quinazoline core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~160 | C-4 | Attached to an electronegative chlorine and nitrogen, leading to significant deshielding. |

| ~155 | C-2 | Situated between two nitrogen atoms, resulting in a downfield shift. |

| ~154 | C-7 | Attached to the oxygen of the methoxy group, causing a deshielding effect. |

| ~150 | C-8a | A quaternary carbon in the aromatic system. |

| ~145 | C-6 | Attached to the electron-withdrawing nitro group, leading to deshielding. |

| ~140 | C-4a | A quaternary carbon within the fused ring system. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~110 | C-8 | Aromatic CH carbon, shielded by the adjacent methoxy group. |

| ~57 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

Figure 2. General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and sensitivity.[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to single lines for each unique carbon. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and calibration of the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Expected Molecular Ion and Isotopic Pattern:

The molecular formula of this compound is C₉H₆ClN₃O₃. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak.

-

[M]⁺ (with ³⁵Cl): m/z ≈ 239

-

[M+2]⁺ (with ³⁷Cl): m/z ≈ 241

Proposed Fragmentation Pathway:

Electron Impact (EI) ionization is a common method for analyzing small organic molecules and typically induces fragmentation.[3] The fragmentation of this compound is expected to proceed through the loss of small, stable neutral molecules and radicals.

Figure 3. Proposed mass fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of NO₂: The nitro group can be lost as a neutral radical (NO₂) to give a fragment at m/z 193/195. This is a common fragmentation pathway for nitroaromatic compounds.

-

Loss of Cl: The chlorine atom can be lost as a radical, leading to a fragment at m/z 204.

-

Loss of CH₃: Subsequent fragmentation of the [M - NO₂]⁺ ion can occur through the loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 178/180.

-

Loss of CO: A further fragmentation of the [M - NO₂]⁺ ion could involve the loss of a neutral carbon monoxide molecule, a common fragmentation for heterocyclic systems, to yield a fragment at m/z 165/167.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) at 70 eV, to generate gas-phase ions.[4]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3100-3000 | C-H stretch | Aromatic | [5] |

| 2950-2850 | C-H stretch | -OCH₃ | [5] |

| 1635–1610 | C=N and C=C stretch | Quinazoline ring | [6] |

| 1580–1565 | C=C stretch | Quinazoline ring | [6] |

| 1550-1475 | Asymmetric N-O stretch | Nitro group (NO₂) | [7] |

| 1360-1290 | Symmetric N-O stretch | Nitro group (NO₂) | [7] |

| 1290-1010 | C-O stretch | Aryl ether | [6] |

| ~1100 | C-Cl stretch | Aryl chloride | |

| 1000-700 | C-H out-of-plane bend | Aromatic | [6] |

Interpretation of IR Data:

The IR spectrum of this compound is expected to be complex, but several key absorptions can be used to confirm the presence of its characteristic functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group are particularly diagnostic.[7] The various C=C and C=N stretching vibrations are characteristic of the quinazoline ring system.[6] The C-O stretching of the aryl ether and the C-H stretching of the methoxy group and the aromatic ring will also be present.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding 1-2 mg of the compound with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.[1] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer to record the spectrum.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. For this compound, the collective evidence provides an unambiguous structural confirmation.

-

NMR spectroscopy defines the precise connectivity of the carbon-hydrogen framework, revealing the number and environment of the protons and carbons.

-

Mass spectrometry confirms the molecular weight and elemental composition (via isotopic patterns and accurate mass measurements) and provides valuable structural clues through predictable fragmentation pathways.

-

Infrared spectroscopy corroborates the presence of the key functional groups (nitro, methoxy, aryl chloride, and the quinazoline core) identified by NMR and MS.

Together, these three pillars of spectroscopic analysis form a self-validating system, ensuring the scientific integrity of the structural assignment.

Conclusion

This technical guide has provided a comprehensive overview of the spectral analysis of this compound. By integrating data from ¹H NMR, predicted ¹³C NMR, and expected MS and IR spectra, a complete and confident structural elucidation is achieved. The detailed protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, enabling them to effectively characterize this and other related heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. benchchem.com [benchchem.com]

- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Solubility and Stability of 4-Chloro-7-methoxy-6-nitroquinazoline

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and chemical stability of 4-Chloro-7-methoxy-6-nitroquinazoline (CAS No: 55496-69-0). This compound is a critical intermediate in the synthesis of several targeted anticancer therapies, making a thorough understanding of its characteristics essential for process optimization, formulation development, and quality control. This document outlines detailed protocols for solubility and stability assessment, discusses anticipated degradation pathways, and offers evidence-based recommendations for its handling and storage. All methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, chemists, and drug development professionals.

Introduction

This compound is a substituted quinazoline that serves as a key building block in the synthesis of numerous pharmacologically active molecules. Notably, it is a pivotal intermediate in the manufacturing of tyrosine kinase inhibitors (TKIs) such as Lapatinib, which are used in the treatment of specific types of cancer.[1][2][3] The quinazoline scaffold is central to the therapeutic activity of these drugs, and the specific substituents on this intermediate—the reactive 4-chloro group, the electron-withdrawing nitro group, and the methoxy group—are essential for subsequent coupling reactions that build the final active pharmaceutical ingredient (API).[1][4]

Given its role as a high-value intermediate, a precise understanding of its solubility and stability is paramount. Inadequate solubility can lead to poor yields and purification challenges during synthesis, while chemical instability can result in the formation of impurities that compromise the quality and safety of the final API. This guide provides the foundational knowledge and experimental framework required to effectively work with this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| CAS Number | 55496-69-0 | [5] |

| Molecular Formula | C₉H₆ClN₃O₃ | [6] |

| Molecular Weight | 240.62 g/mol | [6] |

| Appearance | Solid | [5][7] |

| Predicted Boiling Point | 424.6 ± 40.0 °C | [5] |

| Predicted Density | 1.518 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 0.53 ± 0.70 | [5] |

| Storage Temperature | 2-8 °C, Inert Atmosphere | [5] |

Solubility Profile

The solubility of an intermediate dictates the choice of solvents for reaction, purification, and analysis. The structure of this compound, with its aromatic rings and polar nitro and methoxy groups, suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and aqueous media.

Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV

This protocol describes a standardized, high-throughput method for determining the kinetic solubility of the compound in various solvents. The principle involves preparing a concentrated stock solution in a miscible organic solvent (e.g., DMSO) and then diluting it into the test solvent. Any precipitation indicates that the solubility limit has been exceeded.

Rationale: This method is rapid and requires minimal compound, making it ideal for early-stage development. Using HPLC-UV for quantification provides high specificity and sensitivity, ensuring accurate measurements.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Calibration Curve: Prepare a series of standards by diluting the 10 mM stock solution in a 50:50 mixture of acetonitrile and water. A typical concentration range would be 1 µM to 100 µM.

-

Sample Preparation: In a 96-well plate, add 198 µL of each test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, isopropanol) to respective wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

-

Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow equilibrium to be reached.

-

Precipitate Removal: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated compound.

-

Analysis: Carefully transfer an aliquot of the supernatant from each well to a new analysis plate. Dilute as necessary with the mobile phase. Inject onto a calibrated HPLC-UV system (e.g., C18 column, UV detection at 254 nm or λmax) and quantify the concentration against the calibration curve.

-

Data Interpretation: The measured concentration in the supernatant represents the kinetic solubility in that solvent.

Visual Workflow: Solubility Determination

The following diagram outlines the experimental workflow for assessing solubility.

Caption: Workflow for Kinetic Solubility Assessment.

Summary of Expected Solubility Data

While specific experimental data is not publicly available, based on its structure and the properties of similar quinazoline derivatives, the following table provides an estimate of its likely solubility profile.

| Solvent | Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 mM | Commonly used for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effective at solvating polar, aromatic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good solvent for many organic reactions involving such intermediates. |

| Methanol / Ethanol | Polar Protic | Low to Moderate | Hydrogen bonding capability may be limited by the molecule's structure. |

| Isopropanol | Polar Protic | Low | Often used as a solvent for coupling reactions with anilines.[8][9] |

| Acetonitrile | Polar Aprotic | Low | Less polar than DMSO/DMF. |

| Water / Aqueous Buffers | Aqueous | Very Low | The molecule is largely hydrophobic despite polar functional groups. |

Chemical Stability Profile

Stability testing is crucial to identify degradation pathways and establish appropriate storage and handling conditions. For a reactive intermediate like this compound, the C4-Cl bond is a primary site of potential degradation, particularly via hydrolysis or nucleophilic substitution.[10][11]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition, providing insight into its intrinsic stability.

Rationale: This study proactively identifies likely degradation products and helps in the development of a stability-indicating analytical method. A stability-indicating method is one that can separate the parent compound from all potential degradation products.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

Stress Conditions: Aliquot the solution and subject it to the following conditions in parallel:

-

Acidic Hydrolysis: Add 1N HCl and heat at 60-80°C for 2-8 hours.

-

Basic Hydrolysis: Add 1N NaOH and heat at 60-80°C for 1-4 hours.

-

Oxidative Degradation: Add 3-30% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solution at 80°C for 48 hours. Store solid compound at a high temperature (e.g., 100°C) as well.

-

Photolytic Degradation: Expose the solution to light energy according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times and peak areas of any degradation products.

-

Propose structures for major degradants based on their mass-to-charge ratio (m/z).

-

Visual Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation and Stability Analysis.

Anticipated Degradation Pathway: Hydrolysis

The most probable degradation pathway for this molecule under aqueous acidic or basic conditions is the hydrolysis of the C4-chloro group. The chlorine atom is a good leaving group, and the quinazoline ring is activated towards nucleophilic attack at the C4 position. The product of this reaction would be 7-methoxy-6-nitroquinazolin-4(3H)-one.

Caption: Anticipated Hydrolysis of the C4-Chloro Group.

Recommendations for Storage and Handling

Based on the compound's structure and general knowledge of similar chloro-heterocyclic compounds, the following recommendations are provided to ensure its integrity:

-

Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers.[5] This minimizes thermal degradation and hydrolysis from atmospheric moisture.

-

Handling:

-

Work in a well-ventilated area or fume hood.

-

Avoid contact with strong acids, bases, and oxidizing agents, as these are likely to cause rapid degradation.[12]

-

When preparing solutions, use anhydrous aprotic solvents (e.g., DMF, THF) whenever possible to prevent hydrolysis. If aqueous or protic solvents are required, solutions should be prepared fresh and used promptly.

-

Protect from prolonged exposure to light to prevent potential photolytic degradation.

-

Conclusion

This compound is a stable solid when stored under appropriate conditions but is susceptible to degradation, primarily via hydrolysis, in solution. Its solubility is highest in polar aprotic solvents like DMSO and DMF. A comprehensive understanding of these characteristics, supported by the empirical protocols outlined in this guide, is essential for its successful application in synthetic chemistry and pharmaceutical development. The implementation of forced degradation studies is strongly recommended to develop robust analytical methods and to ensure the quality and purity of subsequent intermediates and final APIs.

References

- 1. nbinno.com [nbinno.com]

- 2. medkoo.com [medkoo.com]

- 3. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS 55496-69-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | C9H6ClN3O3 | CID 10490187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. af.hspchem.com [af.hspchem.com]

- 8. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]

- 9. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-7-methoxy-6-nitroquinazoline

This guide provides a detailed examination of the safety protocols and handling procedures for 4-Chloro-7-methoxy-6-nitroquinazoline, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of a comprehensive safety data sheet for this specific compound, this document synthesizes information from publicly available data for the target molecule and its close structural analogs to establish a robust and cautious framework for its use in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure a safe and controlled experimental environment.

Compound Identification and Physicochemical Properties

This compound is a solid, pale yellow organic compound.[1] Its molecular structure, featuring a quinazoline core with chloro, methoxy, and nitro functional groups, makes it a valuable building block for synthesizing more complex bioactive molecules.[1] However, these same functional groups necessitate stringent handling precautions.

| Property | Value | Source |

| CAS Number | 55496-69-0 | [2] |

| Molecular Formula | C₉H₆ClN₃O₃ | [3] |

| Molecular Weight | 240.62 g/mol | N/A |

| Appearance | Solid, Pale yellow solid | [1][2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2] |

| Boiling Point | 424.6±40.0 °C (Predicted) | [2] |

| Flash Point | 210.6±27.3 °C (Predicted) | [2] |

| Density | 1.518±0.06 g/cm³ (Predicted) | [2] |

Hazard Identification and Risk Assessment

A formal toxicological assessment for this compound is not extensively documented. Therefore, a conservative risk assessment must be derived from the known hazards of structurally related quinolines and quinazolines. Compounds such as 4-Chloro-7-methoxyquinoline-6-carboxamide and various chloro-nitro quinazolines are classified with specific hazards that should be assumed for the target compound.[4][5][6]

The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory tract, as well as potential harm if ingested.[4][5]

| Pictogram | GHS Code | Hazard Statement | Basis for Classification (from Analogs) |

|

| GHS07 | H302: Harmful if swallowed. | Acute Toxicity (Oral), Category 4[4][5][6] |

| H315: Causes skin irritation. | Skin Corrosion/Irritation, Category 2[4][5][6][7] | ||

| H319: Causes serious eye irritation. | Serious Eye Damage/Eye Irritation, Category 2/2A[4][5][6][7][8] | ||

| H335: May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3[4][5][6][8] |

Causality Behind Hazards:

-

Irritation: The aromatic heterocyclic ring system, combined with the electron-withdrawing chloro and nitro groups, can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes.

-

Inhalation Risk: As a solid powder, the compound can be easily aerosolized during handling.[5] Inhalation of fine dust can lead to irritation of the respiratory tract.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is critical to prevent respiratory exposure.[9]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[9][10]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection is based on a thorough risk assessment.[7][11]

| Protection Type | Specification | Rationale and Protocol |

| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or tightly fitting safety goggles.[11] | Mandatory at all times. Protects against accidental splashes or airborne dust particles causing serious eye irritation.[4][7] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Mandatory for all handling. Inspect gloves for defects before use.[12] Given the H315 classification, skin contact must be avoided.[7] For transfers of neat material, double-gloving is recommended. Contaminated gloves must be disposed of as chemical waste.[12] |

| Skin/Body Protection | Flame-retardant laboratory coat. | Worn at all times to prevent contamination of personal clothing.[11] Launder work clothes separately.[5] |

| Respiratory Protection | Not required if work is confined to a fume hood. | If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is necessary.[12] |

Safe Handling and Storage Protocols

Adherence to methodical handling procedures is essential for safety and experimental integrity.

Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all required PPE is worn correctly, and spill cleanup materials are readily available.

-

Weighing: Conduct all weighing operations on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring quickly or dropping the material from a height.

-

Housekeeping: Clean up any minor spills immediately using dry cleanup procedures.[4][5] Wash all exposed external body areas thoroughly after handling.[4][5][10]

-

Prohibition: Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[4][5]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

-

Container: Keep the container tightly closed and securely sealed.[5][10]

-

Location: Store in a cool, dry, and well-ventilated area.[5][10] The recommended storage temperature is between 2-8°C.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as recommended.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[9][13][14]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][10][13] If symptoms such as respiratory irritation persist, seek medical attention.[10]

-

Skin Contact: Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice.[7][10]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[4][10] Remove contact lenses if present and easy to do so. Continue rinsing.[4][10] If eye irritation persists, seek immediate medical attention.[4][7][10]

-

Ingestion: If swallowed, rinse the mouth with water.[12] Call a POISON CENTER or doctor if you feel unwell.[4] Never give anything by mouth to an unconscious person.[12]

Spill Response Protocol

In the event of a spill, a structured response is critical to ensure personnel safety and environmental protection.

Caption: Emergency spill response workflow.

Disposal Considerations

Chemical waste must be managed to ensure safety and environmental compliance.

-

Product: Dispose of this material as hazardous waste. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[11]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[11] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[11]

-

Regulations: Do not discharge into sewer systems or waterways.[11] All disposal practices must be in accordance with local, state, and federal regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 55496-69-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C9H6ClN3O3 | CID 10490187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Quinazoline Derivatives

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity, coupled with the versatile nature of its substitution points (primarily at positions 2, 4, 6, and 7), allows for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has established the quinazoline moiety as a "privileged structure," capable of interacting with a wide array of biological targets with high affinity and specificity. Consequently, quinazoline derivatives have been extensively investigated and developed, leading to a rich pipeline of compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] Several quinazoline-based drugs have received FDA approval and are now integral in clinical practice, underscoring the therapeutic significance of this scaffold.[5][6][7]

This guide provides a technical exploration of the major biological activities of quinazoline derivatives, delving into their underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer

The most profound impact of quinazoline derivatives has been in oncology. These compounds interfere with key signaling pathways that drive tumor growth, proliferation, and survival.[8]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a frequent driver of oncogenesis.[5][8] The quinazoline scaffold has proven to be an exceptional framework for designing potent kinase inhibitors, particularly targeting the ATP-binding site.[8][9]

EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation and survival.[10][11] Its overexpression or mutation is linked to numerous cancers, especially non-small-cell lung cancer (NSCLC).[10][12] Quinazoline derivatives, such as the FDA-approved drugs Gefitinib and Erlotinib, act as reversible, competitive inhibitors at the ATP-binding pocket of the EGFR kinase domain.[7][8] This inhibition blocks the downstream signaling cascade, primarily the Ras-MAPK pathway, thereby halting uncontrolled cell proliferation.[7]

The 4-anilinoquinazoline moiety is a key pharmacophore for EGFR inhibition.[11][13] The quinazoline N-1 atom forms a critical hydrogen bond with the backbone NH of Met793 in the EGFR hinge region, anchoring the inhibitor in the active site.[13]

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Second-generation inhibitors like Afatinib and Dacomitinib were developed to overcome resistance, forming covalent bonds with the receptor for irreversible inhibition.[10]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key mediators of this process. Several quinazoline derivatives, such as Vandetanib, have been developed as multi-kinase inhibitors that target VEGFR in addition to EGFR, providing a dual mechanism for halting tumor progression.[9][14]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). Quinazolinone derivatives can inhibit tubulin polymerization, preventing the formation of functional microtubules.[15][16] This disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[15]

Mechanism of Action: Apoptosis Induction

Beyond cell cycle arrest, quinazoline derivatives can directly trigger programmed cell death, or apoptosis. This can be achieved through various mechanisms, including:

-

Mitochondrial Pathway Activation: Inducing the release of cytochrome c and activating caspases (e.g., caspase-3), which are the executioners of apoptosis.[16]

-

Endoplasmic Reticulum (ER) Stress: Triggering the unfolded protein response (UPR), which can lead to apoptosis if cellular homeostasis cannot be restored.[15]

-

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Inhibiting PARP-1 in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality. Certain quinazoline derivatives have shown potent PARP-1 inhibitory activity.[17][5]

Summary of FDA-Approved Anticancer Quinazoline Drugs

| Drug Name | Brand Name | Primary Target(s) | FDA-Approved Indication (Example) |

| Gefitinib | Iressa® | EGFR | Non-Small Cell Lung Cancer (NSCLC)[5][7] |

| Erlotinib | Tarceva® | EGFR | NSCLC, Pancreatic Cancer[5][7] |

| Lapatinib | Tykerb® | EGFR, HER2 | HER2-Positive Breast Cancer[5][7] |

| Afatinib | Gilotrif® | EGFR, HER2 (irreversible) | NSCLC with EGFR mutations[7][10] |

| Vandetanib | Caprelsa® | VEGFR, EGFR, RET | Medullary Thyroid Cancer[5][9] |

| Dacomitinib | Vizimpro® | EGFR, HER2 (irreversible) | NSCLC with EGFR mutations[18] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of quinazoline derivatives on cancer cell lines. The causality behind this choice is its reliability, cost-effectiveness, and direct correlation of mitochondrial activity with cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase before treatment.

-

Compound Preparation: Prepare a stock solution of the quinazoline derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents.[19] Quinazoline derivatives have demonstrated promising activity against a broad spectrum of microbes.[17][20][21]

Antibacterial Activity

Quinazolinones have shown notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[20][22][23] The mechanism often involves interaction with bacterial cell wall synthesis or DNA structures.[17] Modifications, such as the inclusion of halogen atoms at positions 6 and 8 or substituted amines at position 4, have been shown to enhance antibacterial potency.[17]

Antifungal Activity

Several quinazoline derivatives exhibit significant antifungal properties against pathogens such as Candida albicans and Aspergillus niger.[21] The lipophilicity of the molecule, often increased by bulky substituents, can play a key role in its ability to penetrate the fungal cell membrane.

Antiviral Activity

The quinazoline scaffold is also a promising platform for developing antiviral drugs.[24] Derivatives have been identified with activity against a range of viruses, including:

-

Herpes Simplex Virus (HSV): Showing specific activity against HSV-1 and HSV-2.[26]

-

Coronaviruses (SARS-CoV-2): Some quinazolinone derivatives have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro), which are essential for viral replication.[27]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its selection is based on its quantitative nature and reproducibility.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL. Rationale: A standardized inoculum is critical for reproducible MIC results.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline derivative in the broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

Part 3: Anti-inflammatory and CNS Activities

Anti-inflammatory Activity

Quinazoline derivatives have been reported to possess significant anti-inflammatory properties.[4][24] The primary mechanism is believed to be the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins. Some derivatives have shown potent COX-II inhibition.[28]

Anticonvulsant Activity

Certain quinazolin-4(3H)-one derivatives exhibit CNS depressant and anticonvulsant activities, a discovery stemming from the investigation of methaqualone analogues.[29][30][31] The proposed mechanism involves the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[29] This enhances GABAergic transmission, leading to a reduction in neuronal excitability.

The anticonvulsant potential is typically evaluated in animal models, such as the pentylenetetrazole (PTZ)-induced seizure model, which is effective for identifying agents that raise the seizure threshold.[29][32][33]

Part 4: Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for rationally designing more potent and selective quinazoline derivatives. Decades of research have yielded key insights into how substitutions on the core scaffold influence biological activity.[11][13][23]

Caption: Key Structure-Activity Relationships of the Quinazoline Scaffold.

-

Position 2: Substitution with small alkyl or aryl groups is common. In quinazolinones, this position is crucial for modulating antimicrobial and anticonvulsant activities.[17]

-

Position 3: The substituent at the N-3 position dramatically influences activity. Large aromatic groups are often found in potent anticancer agents, while specific substitutions are required for CNS effects.[33]

-